4-Ethoxy-3-methylbutan-2-ol

Description

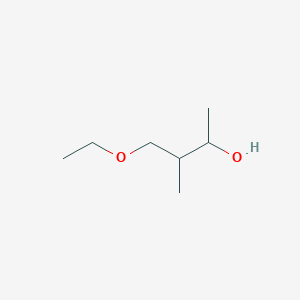

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16O2 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

4-ethoxy-3-methylbutan-2-ol |

InChI |

InChI=1S/C7H16O2/c1-4-9-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3 |

InChI Key |

XSRLUMGWTFDJDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 3 Methylbutan 2 Ol and Its Analogues

Direct Synthesis Approaches to 4-Ethoxy-3-methylbutan-2-ol

Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often by forming the key ether or alcohol functionality from readily available precursors.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com For the synthesis of this compound, this strategy can be approached in two primary ways, depending on the choice of the nucleophile and the electrophile.

The success of the Williamson synthesis is highly dependent on the structure of the reactants. The reaction proceeds most efficiently with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions in the presence of a strong base like an alkoxide. masterorganicchemistry.comvedantu.com Therefore, the most viable pathway would involve an ethyl halide as the electrophile.

Table 1: Retrosynthetic Analysis of this compound via Williamson Ether Synthesis

| Synthetic Pathway | Alkoxide (Nucleophile) | Alkyl Halide (Electrophile) | Remarks |

| Pathway A | Sodium 3-methylbutane-1,2-diolate | Ethyl bromide or Ethyl iodide | Preferred route due to the use of a primary alkyl halide, minimizing side reactions like elimination. masterorganicchemistry.comvaia.com |

| Pathway B | Sodium ethoxide | 1-Chloro-3-methylbutan-2-ol | Less favorable as it involves a secondary alkyl halide, which increases the likelihood of a competing elimination reaction. vedantu.comiitk.ac.in |

The reaction is typically conducted in a suitable solvent, which can be the parent alcohol of the alkoxide (e.g., ethanol (B145695) for sodium ethoxide) or an aprotic polar solvent like THF or DMSO when using stronger bases like sodium hydride to form the alkoxide. masterorganicchemistry.com

Functional group interconversion (FGI) is a powerful strategy that involves converting one functional group into another without altering the carbon skeleton. This allows for the synthesis of a target molecule from a more accessible precursor. For this compound, a key FGI approach is the reduction of a corresponding carbonyl compound.

For instance, the aldehyde 4-ethoxy-3-methylbutanal can be selectively reduced to the primary alcohol this compound. nih.gov This transformation can be achieved using a variety of reducing agents.

Table 2: Synthesis of this compound via Functional Group Interconversion

| Starting Material | Functional Group Transformation | Typical Reagents | Product |

| 4-Ethoxy-3-methylbutanal nih.gov | Aldehyde Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | This compound |

| 4-Ethoxy-3-methylbutan-2-one | Ketone Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | This compound |

| Methyl 4-ethoxy-3-methylbutanoate | Ester Reduction | Lithium aluminum hydride (LiAlH₄) | This compound |

These reduction methods are generally high-yielding and provide a reliable route to the target alcohol, provided the precursor carbonyl compound is available.

Enantioselective and Diastereoselective Synthesis of Chiral Alcohol and Ether Systems

The structure of this compound contains two chiral centers, meaning it can exist as four possible stereoisomers. The synthesis of a single, specific stereoisomer requires advanced methods that can control the three-dimensional arrangement of atoms during the reaction.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and sought-after method in modern synthesis. For the production of chiral alcohols similar to the target molecule, several catalytic systems are employed.

Enzymatic Catalysis: (R)-Selective ω-transaminases have been engineered for the asymmetric reductive amination of keto-alcohols, producing chiral amino-alcohols like (R)-3-amino-1-butanol with high efficiency. nih.gov This highlights the potential of biocatalysis in preparing chiral butanol derivatives.

Chiral Zeolite Catalysis: Chiral zeolitic materials, such as GTM-3, have demonstrated the ability to catalyze the ring-opening of epoxides with alcohols like 1-butanol (B46404) with significant enantioselectivity. acs.orgcsic.es This approach relies on the shape-selective environment within the zeolite's pores to favor the formation of one enantiomer over the other. acs.org

Asymmetric Autocatalysis: In some systems, the chiral product itself can act as a catalyst for its own formation, leading to a high degree of enantiomeric excess. This has been observed in the synthesis of pyrimidyl alkanols from the reaction of pyrimidinecarbaldehyde and diisopropylzinc (B128070) in the presence of a small amount of chiral 2-butanol. tus.ac.jp

Table 3: Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis

| Catalytic System | Reaction Type | Example Substrates/Products | Key Principle |

| Engineered ω-transaminase nih.gov | Asymmetric Reductive Amination | 4-hydroxy-2-butanone → (R)-3-amino-1-butanol | Enzyme's chiral active site directs the stereochemical outcome. |

| Chiral Zeolite (GTM-3) acs.orgcsic.es | Epoxide Ring-Opening | trans-Stilbene oxide + 1-Butanol | The chiral nanospace of the zeolite framework dictates the reaction pathway. |

| Asymmetric Autocatalysis tus.ac.jp | Alkylzinc Addition to Aldehyde | Pyrimidinecarbaldehyde + Diisopropylzinc → Chiral pyrimidyl alkanol | The chiral product acts as a ligand for the metal, amplifying its own enantiomeric excess. |

Controlling the relative and absolute stereochemistry in acyclic systems like substituted butanols is a significant synthetic challenge. Strategies often involve installing stereocenters sequentially using substrate-controlled or reagent-controlled methods.

One powerful approach is the use of chiral auxiliaries. For example, fluoroalkylated acyl oxazolidinones have been used to synthesize optically active di- and tri-substituted butanolides in a stereoselective manner. sorbonne-universite.fr The chiral auxiliary directs the stereochemical course of reactions like allylation and dihydroxylation before being cleaved.

Another key strategy is the stereoselective [2+2] cycloaddition reaction to form substituted cyclobutane (B1203170) rings, which can then be transformed into the desired acyclic butanol derivatives. nih.govjst.go.jp Control over the stereochemistry during the cycloaddition and subsequent transformations, such as stereoselective hydrogenation using catalysts like Crabtree's catalyst, is crucial for achieving the desired isomer. nih.govjst.go.jp

Table 4: Methodologies for Stereocontrol in Substituted Butanol Synthesis

| Strategy | Description | Application Example |

| Chiral Auxiliary | A chiral group is temporarily incorporated into the substrate to direct the stereochemistry of subsequent reactions. | Synthesis of optically active butanolides from acyl oxazolidinones. sorbonne-universite.fr |

| [2+2] Cycloaddition | Construction of a stereodefined four-membered ring which is later opened or transformed. | Synthesis of furan-substituted cyclobutanol (B46151) segments. nih.govjst.go.jp |

| Substrate-Directed Reaction | An existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter's formation. | Diastereoselective reductions or additions to molecules with pre-existing chirality. |

| Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective transformations. | Enantioselective aldol (B89426) reactions to create 2,3-functionalized cyclobutanones. nih.gov |

Multistep Synthesis Strategies for Complex Derivatives Incorporating this compound Moieties

The this compound structural unit, or closely related motifs, often serves as a crucial chiral building block in the total synthesis of complex natural products and medicinally important compounds. The stereochemical information embedded within these fragments is carried through a multistep sequence to construct the final target.

For example, the stereocontrolled synthesis of complex molecules like tetrahydro-β-carbolines often relies on diastereoselective reactions that require enantiomerically pure starting materials. google.com Chiral fragments similar to the title compound can serve as precursors for these starting materials, highlighting their importance in medicinal chemistry.

Atom Economy and Green Chemistry Metrics in this compound Synthesis

The evaluation of a synthetic route through the lens of green chemistry is crucial for developing sustainable chemical processes. Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) provide a quantitative framework for assessing the efficiency and environmental impact of a chemical reaction. researchgate.netwalisongo.ac.id These metrics move beyond simple percentage yield to consider the total mass of materials used and waste generated. acs.org

The synthesis of this compound, a β-alkoxy alcohol, is most efficiently achieved via the ring-opening of an epoxide with an alcohol. This approach is amenable to green chemistry principles, particularly when employing catalytic, solvent-free, or solvent-minimized conditions. nsf.gov A primary pathway involves the reaction of 1,2-epoxy-3-methylbutane (B74980) with ethanol, often facilitated by a Lewis acid catalyst. researchgate.net

Atom Economy

Atom economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product. youtube.comdocbrown.info It is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 1,2-epoxy-3-methylbutane and ethanol, the reaction is an addition reaction where all reactant atoms are incorporated into the final product.

Reaction: C₅H₁₀O (1,2-Epoxy-3-methylbutane) + C₂H₆O (Ethanol) → C₇H₁₆O₂ (this compound)

The calculation is as follows:

Molecular Weight of 1,2-Epoxy-3-methylbutane (C₅H₁₀O) = 86.13 g/mol

Molecular Weight of Ethanol (C₂H₆O) = 46.07 g/mol

Molecular Weight of this compound (C₇H₁₆O₂) = 132.20 g/mol

Atom Economy Calculation:

AE (%) = [132.20 / (86.13 + 46.07)] x 100 = (132.20 / 132.20) x 100 = 100%

An atom economy of 100% signifies that, theoretically, no atoms are wasted in the chemical transformation, making this synthetic route highly efficient from a conceptual standpoint. physicsandmathstutor.com

Process Mass Intensity and E-Factor Analysis

While atom economy is a useful theoretical metric, Process Mass Intensity (PMI) and the E-Factor provide a more practical and holistic assessment by accounting for all materials used in a process, including solvents, catalysts, and reagents used for workup and purification. acsgcipr.orgacsgcipr.org

Process Mass Intensity (PMI) = Total Mass in Process (kg) / Mass of Product (kg)

E-Factor = Total Waste (kg) / Mass of Product (kg) = PMI - 1

To illustrate these metrics, we can analyze a representative lab-scale synthesis of this compound. The following scenario is based on typical procedures for catalytic epoxide ring-opening reactions, assuming a high-yielding reaction (95% yield) to reflect the efficiency of modern catalytic methods. nsf.govresearchgate.net

Hypothetical Synthetic Scenario:

A reaction is performed using 1,2-epoxy-3-methylbutane and an excess of ethanol, which also serves as the solvent. A solid, reusable Lewis acid catalyst is used. The workup involves neutralizing the catalyst, followed by extraction and distillation to purify the product.

Interactive Data Table: Input Materials for a Representative Synthesis

| Material | Role | Molecular Weight ( g/mol ) | Input Mass (g) |

| 1,2-Epoxy-3-methylbutane | Limiting Reactant | 86.13 | 10.00 |

| Ethanol | Reactant/Solvent | 46.07 | 50.00 |

| Lewis Acid Catalyst | Catalyst | N/A | 0.20 |

| Saturated NaHCO₃ (aq) | Workup (Neutralization) | N/A | 25.00 |

| Diethyl Ether | Workup (Extraction) | 74.12 | 60.00 |

| Anhydrous MgSO₄ | Workup (Drying Agent) | 120.37 | 5.00 |

| Total Input Mass | 150.20 |

Product Output:

Theoretical Yield of Product: (10.00 g / 86.13 g/mol ) * 132.20 g/mol = 15.35 g

Actual Yield of Product (assuming 95%): 15.35 g * 0.95 = 14.58 g

Green Chemistry Metric Calculations:

Using the data from this representative synthesis, the PMI and E-Factor can be calculated.

PMI = 150.20 g / 14.58 g = 10.30

E-Factor = (150.20 g - 14.58 g) / 14.58 g = 135.62 g / 14.58 g = 9.30

Interactive Data Table: Green Chemistry Metrics for this compound Synthesis

| Metric | Formula | Value | Interpretation |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | 100% | Theoretically, no atoms are wasted in the core reaction. |

| Process Mass Intensity (PMI) | Total Mass In / Mass of Product | 10.30 | For every 1 kg of product, 10.30 kg of material are used. |

| E-Factor | (Total Mass In - Mass of Product) / Mass of Product | 9.30 | For every 1 kg of product, 9.30 kg of waste are generated. |

Research Findings

The analysis reveals a significant disparity between the ideal atom economy and the practical process metrics. While the 100% atom economy of the addition reaction is excellent, the PMI and E-Factor highlight that the majority of mass in the process comes from auxiliary materials like solvents and workup reagents. The use of ethanol as both a reactant and a solvent is a common strategy that can be efficient, but its large excess contributes significantly to the process mass.

Improvements in green chemistry metrics for this synthesis would focus on:

Catalyst Optimization: Using highly efficient and recyclable heterogeneous catalysts can reduce catalyst waste and potentially allow for lower solvent volumes. nsf.gov

Solvent Reduction: Moving towards solvent-free conditions, where possible, would dramatically lower the PMI. If a solvent is necessary, using greener, recyclable options is preferred.

Workup Efficiency: Streamlining the purification process to minimize the use of extraction solvents, drying agents, and aqueous washes is a key area for improvement. Methods like reactive distillation could potentially combine reaction and purification into a single, more efficient step.

Chemical Reactivity and Transformation Pathways of 4 Ethoxy 3 Methylbutan 2 Ol

Reactivity of the Secondary Hydroxyl Functionality

The secondary alcohol group is a versatile functional handle that can undergo oxidation, nucleophilic substitution, dehydration, and reduction reactions.

Oxidation Reactions to Corresponding Carbonyl Compounds

The secondary hydroxyl group in 4-ethoxy-3-methylbutan-2-ol can be readily oxidized to the corresponding ketone, 4-ethoxy-3-methylbutan-2-one. This transformation is a common and synthetically useful reaction in organic chemistry. snscourseware.orgscribd.com A variety of oxidizing agents can be employed to achieve this conversion, ranging from chromium-based reagents to milder, more selective modern oxidants. acs.orgmdpi.com

Common methods for the oxidation of secondary alcohols include:

Jones Oxidation: This classic method utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. snscourseware.orgmdpi.com It is a powerful oxidizing agent capable of converting secondary alcohols to ketones efficiently. scribd.comnih.gov

Swern Oxidation: This procedure uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. diva-portal.org The Swern oxidation is known for its mild reaction conditions, which are advantageous when dealing with sensitive substrates. researchgate.netbldpharm.com

Dess-Martin Oxidation: Utilizing the Dess-Martin periodinane (DMP), this method offers a highly selective and mild approach to oxidizing secondary alcohols. It is often preferred for complex molecules due to its tolerance of various functional groups. acs.org

Table 1: Representative Oxidation Reactions of Secondary Alcohols

| Oxidation Method | Oxidizing Agent(s) | Typical Solvent(s) | Product from this compound |

|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄ | Acetone, Water | 4-Ethoxy-3-methylbutan-2-one |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | 4-Ethoxy-3-methylbutan-2-one |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | 4-Ethoxy-3-methylbutan-2-one |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the -OH group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester or a halide.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a variety of nucleophiles. For a secondary substrate like this compound, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Common strategies for nucleophilic substitution of secondary alcohols include:

Reaction with Hydrogen Halides: Treatment with strong hydrogen halides (HBr or HI) can convert the alcohol to the corresponding alkyl halide. The reaction typically proceeds via an Sₙ1 mechanism, which may involve carbocation rearrangements.

Use of Thionyl Chloride or Phosphorus Tribromide: For conversion to alkyl chlorides and bromides respectively, without the harsh acidity of HX, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often used. These reactions generally proceed with an inversion of stereochemistry, indicative of an Sₙ2 pathway.

Mitsunobu Reaction: This versatile reaction allows for the conversion of secondary alcohols to a wide range of products, including esters, ethers, and azides, with inversion of configuration. It utilizes a phosphine (B1218219) (typically triphenylphosphine) and a dialkyl azodicarboxylate (like DEAD or DIAD).

Table 2: Representative Nucleophilic Substitution Reactions of Secondary Alcohols

| Reagent(s) | Activated Intermediate | Nucleophile | Expected Product |

|---|---|---|---|

| HBr | Alkyloxonium ion | Br⁻ | 2-Bromo-4-ethoxy-3-methylbutane |

| SOCl₂, pyridine | Chlorosulfite ester | Cl⁻ | 2-Chloro-4-ethoxy-3-methylbutane |

| 1. TsCl, pyridine; 2. NaCN | Tosylate | CN⁻ | 4-Ethoxy-3-methyl-2-cyanobutane |

| PPh₃, DEAD, Phthalimide | Alkoxyphosphonium salt | Phthalimide anion | N-(4-Ethoxy-3-methylbutan-2-yl)phthalimide |

Dehydration Processes to Form Alkenes

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction typically proceeds through an E1 mechanism for secondary alcohols. The process is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). Subsequent loss of the leaving group generates a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom to form a double bond.

When multiple alkene products are possible, the major product is generally predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the predominant product. In the case of this compound, elimination could potentially lead to two isomeric alkenes.

Table 3: Predicted Products of Dehydration of this compound

| Product Name | Structure | Substitution Pattern | Stability (Predicted) |

|---|---|---|---|

| 4-Ethoxy-3-methylbut-1-ene | CH₂(CH)CH(CH₃)CH₂OCH₂CH₃ | Monosubstituted | Minor Product |

| 4-Ethoxy-3-methylbut-2-ene | CH₃CH=C(CH₃)CH₂OCH₂CH₃ | Trisubstituted | Major Product (Zaitsev) |

The reaction conditions, particularly temperature, are crucial. Higher temperatures favor the elimination reaction.

Reduction of the Hydroxyl Group

The secondary hydroxyl group of this compound can be reduced to a methylene (B1212753) group (-CH₂-), effectively converting the alcohol to the corresponding alkane, 2-ethoxy-3-methylbutane. This deoxygenation reaction is a less common transformation compared to oxidation but can be achieved using specific reducing systems.

One approach involves catalytic hydrogenation, though this typically requires harsh conditions for the direct reduction of an alcohol. More commonly, the alcohol is first converted to a more reactive intermediate, such as a tosylate or an alkyl halide, which is then reduced.

Alternatively, direct reduction methods have been developed. For instance, the use of chlorodiphenylsilane with a catalytic amount of indium trichloride (B1173362) has been shown to effectively reduce secondary alcohols to their corresponding alkanes.

Stability and Reactivity of the Ether Linkage

Ethers are generally considered to be chemically inert, which is why they are often used as solvents in organic reactions. However, the ether linkage in this compound can undergo cleavage under specific, typically harsh, conditions.

Cleavage Reactions of the Ethoxy Group

The cleavage of the C-O bond in the ethoxy group of this compound is most commonly achieved by treatment with strong acids, particularly strong hydrohalic acids like HBr and HI. The reaction proceeds via nucleophilic substitution.

The mechanism of cleavage depends on the nature of the alkyl groups attached to the ether oxygen. In the case of this compound, the ether linkage is between a primary carbon (of the ethyl group) and a secondary carbon (of the butanol backbone). The reaction is initiated by the protonation of the ether oxygen to form an oxonium ion. The halide ion (Br⁻ or I⁻) then acts as a nucleophile.

The nucleophilic attack will generally occur at the less sterically hindered carbon atom via an Sₙ2 mechanism. Therefore, the iodide or bromide ion would attack the primary carbon of the ethyl group, leading to the formation of a haloethane and 3-methylbutane-1,2-diol.

Table 4: Predicted Products of Ether Cleavage of this compound

| Reagent | Mechanism | Products |

|---|---|---|

| HBr (conc.) | Sₙ2 | Bromoethane and 3-Methylbutane-1,2-diol |

| HI (conc.) | Sₙ2 | Iodoethane and 3-Methylbutane-1,2-diol |

It is important to note that if an excess of the hydrohalic acid is used, the diol product may undergo further reaction at its hydroxyl groups.

Stereospecificity and Stereoselectivity in Reactions of this compound

The reactivity of this compound is intrinsically linked to its stereochemistry. The molecule exists as a pair of diastereomers: (2R,3R)- and (2S,3S)-enantiomers, and (2R,3S)- and (2S,3R)-enantiomers. The spatial arrangement of the hydroxyl, ethoxy, and methyl groups around the two chiral centers governs the approach of reagents and the stability of transition states, leading to stereospecific and stereoselective outcomes.

The chiral centers at C2 and C3 play a crucial role in directing the stereochemical course of reactions. In reactions involving either of these centers, the pre-existing stereochemistry can lead to the preferential formation of one diastereomer over another, a phenomenon known as diastereoselectivity.

For instance, in an oxidation reaction of the secondary alcohol at C2 to a ketone, the chirality at C3 can influence the rate of reaction for different stereoisomers. However, the C2 stereocenter is lost upon formation of the planar carbonyl group. Conversely, reactions at the C3 position or the ether group would be influenced by the chirality of both C2 and C3.

A key principle in the reaction of chiral molecules is that they can react with other chiral molecules at different rates to form diastereomeric products. nih.gov This is the basis for chiral resolution, a process that could be applied to a racemic mixture of this compound. google.com For example, reaction with a chiral carboxylic acid would produce a mixture of diastereomeric esters, which could potentially be separated.

The stereochemical outcome of reactions where a new chiral center is formed is also influenced by the existing ones. For example, a reaction that introduces a new substituent at a position adjacent to the existing chiral centers will likely proceed with some degree of diastereoselectivity, favoring the formation of the sterically less hindered product.

In biocatalytic reductions, the stereochemistry of the substrate is a critical factor. Enzymes like those from the Old Yellow Enzyme (OYE) family are highly sensitive to the arrangement of substituents around a reactive site, leading to highly stereoselective transformations. bldpharm.com While specific studies on this compound are not prevalent, it is expected that enzymatic reactions would exhibit high stereoselectivity, favoring one enantiomer or diastereomer as a substrate.

Comparative Reactivity Studies with Structurally Related Alcohols and Ethers

The reactivity of this compound can be better understood by comparing it with related alcohols and ethers. Key structural relatives include 3-methylbutan-2-ol, 3-ethoxy-3-methyl-1-butanol, and other isomers.

The presence of the ethoxy group at C4 significantly influences the molecule's properties compared to a simple alcohol like 3-methylbutan-2-ol. The ether linkage introduces a polar site and can act as a hydrogen bond acceptor. illinoisstate.edu However, the additional ethyl group also increases the hydrophobic character compared to a diol like 3-methylbutane-1,2-diol. nist.gov

In reactions involving the hydroxyl group, the ethoxy group can exert an electronic influence. For instance, in the acid-catalyzed dehydration of the alcohol, the ether oxygen could potentially participate in the reaction, although this is less likely than the typical E1 or E2 elimination pathways. A more direct comparison can be made with the reaction of 3-methylbutan-2-ol with HBr, which proceeds via a secondary carbocation that rearranges to a more stable tertiary carbocation. nist.gov A similar rearrangement could be envisioned for this compound under strongly acidic conditions.

The synthesis of related compounds provides further insight into the reactivity of this compound. For example, 3-ethoxy-3-methyl-1-butanol can be synthesized from 3-methyl-3-buten-1-ol (B123568) and ethanol (B145695) in the presence of a zeolite catalyst, demonstrating a method for ether formation. google.com This suggests that the ether linkage in this compound could potentially be formed via an analogous reaction, for example, from a suitable diol precursor. The Williamson ether synthesis is another common method for preparing ethers and could be a viable route to this compound, likely starting from 3-methylbutane-1,2-diol. masterorganicchemistry.com

The following table provides a comparative overview of the reactivity of this compound and related compounds, based on established chemical principles and data from similar molecules.

| Compound | Reaction Type | Typical Reagents | Expected Major Product(s) | Key Differences in Reactivity |

| This compound | Oxidation of secondary alcohol | PCC, Swern oxidation | 4-Ethoxy-3-methylbutan-2-one | Reactivity is typical of a secondary alcohol. The ethoxy group is generally stable to mild oxidizing agents. |

| 3-Methylbutan-2-ol | Oxidation of secondary alcohol | PCC, Swern oxidation | 3-Methylbutan-2-one | Serves as a baseline for the oxidation of the secondary alcohol functionality without the influence of the ether group. |

| This compound | Reaction with HBr | HBr | 2-Bromo-4-ethoxy-3-methylbutane (and rearranged products) | Prone to carbocation formation at C2, which could potentially undergo rearrangement. The ether linkage may be cleaved under harsh acidic conditions. |

| 3-Methylbutan-2-ol | Reaction with HBr | HBr | 2-Bromo-2-methylbutane | Undergoes reaction with rearrangement of the initially formed secondary carbocation to a more stable tertiary carbocation. nist.gov |

| 3-Methylbutane-1,2-diol | Selective Etherification | NaH, Ethyl iodide | 3-Ethoxy-2-methylbutan-1-ol or this compound | The relative reactivity of the primary vs. secondary alcohol would determine the major product. The secondary alcohol is generally less reactive. |

| 3-Ethoxy-3-methyl-1-butanol | Oxidation of primary alcohol | PCC, TEMPO | 3-Ethoxy-3-methylbutanal | The primary alcohol is more readily oxidized to an aldehyde compared to the secondary alcohol in the target molecule. |

The data in the table is based on general principles of organic reactivity and data for the specified related compounds.

Stereochemistry and Chiroptical Characterization of 4 Ethoxy 3 Methylbutan 2 Ol

Elucidation of Absolute and Relative Configurations of Stereoisomers

The determination of the precise spatial arrangement of atoms at the chiral centers of 4-Ethoxy-3-methylbutan-2-ol involves establishing both the relative configuration (the orientation of substituents at one stereocenter relative to another, i.e., syn or anti) and the absolute configuration (the R/S designation at each stereocenter).

Chiral Resolution Techniques for Alcohols and Amino Alcohols

To study the individual stereoisomers of this compound, a racemic mixture must first be separated into its constituent enantiomers through a process known as chiral resolution. For acyclic alcohols and diols, several resolution techniques are applicable. sorbonne-universite.frnih.govacs.org

One common approach is enzymatic kinetic resolution . This method utilizes enzymes, such as lipases, which exhibit high enantioselectivity. acs.org For instance, in a process of acylative kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated at a much faster rate than the other. sorbonne-universite.fr This results in a mixture of an enantioenriched acylated product and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques. The success of this method relies on the ability of the enzyme to differentiate between the two enantiomers of the alcohol.

Another established method is the formation of diastereomeric derivatives . By reacting the racemic alcohol with a chiral resolving agent, a mixture of diastereomers is formed. For example, reacting racemic this compound with an enantiomerically pure chiral acid would produce two diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by methods like fractional crystallization or chromatography. google.com Once separated, the chiral auxiliary can be chemically removed to yield the pure enantiomers of the original alcohol.

Determination of Enantiomeric Excess (e.g., Mosher Ester Derivatization)

Once a resolution has been performed, or to determine the enantiomeric purity of a sample, NMR-based methods are frequently employed. The most widely used of these is the Mosher ester analysis. nih.govumn.eduspringernature.com This technique not only allows for the determination of enantiomeric excess (e.e.) but can also be used to assign the absolute configuration of secondary alcohols. nih.govnih.govmdpi.com

The method involves the reaction of the alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.govumn.edu The protons in the alcohol moiety of these two diastereomeric esters will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA group. This results in different chemical shifts (δ) in the ¹H NMR spectrum for the protons of the (R)-MTPA ester versus the (S)-MTPA ester.

By calculating the difference in chemical shifts (Δδ = δS - δR) for various protons on either side of the stereogenic center, a consistent pattern of positive and negative Δδ values emerges. Based on an established conformational model of the Mosher esters, the sign of these Δδ values can be directly correlated to the absolute configuration of the alcohol's stereocenter. umn.eduspringernature.com

Illustrative Data Table for Mosher Ester Analysis of (2S,3R)-4-Ethoxy-3-methylbutan-2-ol Note: The following data is hypothetical and serves to illustrate the application of the Mosher method. Actual chemical shifts would need to be determined experimentally.

| Protons of Alcohol Moiety | Hypothetical δ for (R)-MTPA Ester (ppm) | Hypothetical δ for (S)-MTPA Ester (ppm) | Hypothetical Δδ (δS - δR) (ppm) |

| H-2 (methine) | 4.15 | 4.10 | -0.05 |

| H-1 (CH₃) | 1.20 | 1.28 | +0.08 |

| H-3 (methine) | 1.95 | 2.05 | +0.10 |

| H-4 (CH₂) | 3.50 | 3.62 | +0.12 |

| C3-CH₃ | 0.90 | 0.98 | +0.08 |

Spectroscopic Methods for Absolute Configuration Assignment (e.g., Optical Rotation)

Optical rotation is a fundamental chiroptical property of chiral substances. When plane-polarized light is passed through a solution of a pure enantiomer, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this property. While comparing the sign of rotation with known compounds can sometimes suggest a configuration, modern methods often rely on computational chemistry to predict the optical rotation for a given absolute configuration. acs.orgresearchgate.net Theoretical calculations at a sufficient level of theory can predict the sign and magnitude of the specific rotation, which can then be compared to experimental values to assign the absolute configuration. acs.org The specific rotation of the individual stereoisomers of this compound has not been reported in the reviewed literature.

Conformational Analysis and Energy Minima of this compound

The flexible acyclic structure of this compound allows it to adopt numerous conformations due to rotation around its single bonds. The most significant of these rotations is around the C2-C3 bond, which dictates the spatial relationship between the substituents on the two stereogenic centers. The study of the energetics of these different rotational isomers (rotamers) is known as conformational analysis. lumenlearning.comlibretexts.org

The most stable conformations are typically the staggered ones, where the substituents are maximally separated, while the eclipsed conformations are the least stable due to steric and torsional strain. libretexts.orgquimicaorganica.org For the C2-C3 bond in this compound, we can analyze the staggered conformations using Newman projections. The three staggered conformations are designated as anti and gauche.

The relative energies of these conformers are determined by steric interactions between the substituents. The anti conformation, where the two largest groups (hydroxyl and ethoxymethyl) are 180° apart, is generally the most stable. quimicaorganica.org The gauche conformations, where large groups are 60° apart, experience steric hindrance, making them higher in energy than the anti conformer. libretexts.org The least stable conformations are the eclipsed forms, where the substituents on the front and back carbons are aligned, leading to maximum steric repulsion. lumenlearning.com

Illustrative Table of C2-C3 Rotational Conformations and Expected Relative Energies Note: The energy values are qualitative and based on general principles of conformational analysis for substituted butanes. lumenlearning.comquimicaorganica.org

| Conformation | Dihedral Angle (HO-C2-C3-CH₂OEt) | Key Steric Interaction | Expected Relative Energy |

| Anti | 180° | Minimal | Lowest |

| Gauche 1 | 60° | Me / CH₂OEt | Intermediate |

| Gauche 2 | 300° (-60°) | OH / Me | Intermediate |

| Eclipsed 1 | 0° | OH / CH₂OEt | Highest |

| Eclipsed 2 | 120° | OH / Me | High |

| Eclipsed 3 | 240° | Me / Me | High |

Chiroptical Properties (e.g., Optical Rotation Dispersion, Circular Dichroism)

Beyond simple optical rotation, more advanced chiroptical techniques provide detailed information about a chiral molecule's structure and electronic properties. These include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. The resulting curve, known as an ORD spectrum, can be much more informative than a single specific rotation measurement.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chinesechemsoc.orgnih.govrsc.orgresearchgate.net A CD spectrum plots this difference in absorption (ΔA) against wavelength. The resulting positive or negative peaks are known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformational preferences. For molecules like this compound, which contain an ether chromophore, CD signals would be expected in the far-UV region. wur.nl

As with optical rotation, computational methods can be used to predict the CD spectrum for a given stereoisomer. nih.gov By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of the molecule can be determined with a high degree of confidence.

Advanced Analytical Methodologies for 4 Ethoxy 3 Methylbutan 2 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation and quantification of 4-Ethoxy-3-methylbutan-2-ol from complex mixtures. The choice of technique is dictated by the specific analytical goal, such as determining purity, identifying isomers, or analyzing volatile components.

Gas Chromatography (GC) and Hyphenated Systems (GC-FID, GC-MS)

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. unit.no When coupled with a Flame Ionization Detector (GC-FID), it provides robust quantification. researchgate.net For definitive identification, GC is often hyphenated with Mass Spectrometry (GC-MS), which offers detailed structural information based on the mass-to-charge ratio of fragmented ions. semanticscholar.orgnih.gov

The general principle involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases.

Typical GC-MS Operating Conditions: A common setup for analyzing volatile compounds involves using a capillary column, such as a DB-Wax or HP-5MS. The oven temperature is programmed to start at a low temperature, hold for a few minutes, and then ramp up to a final temperature to ensure the separation of compounds with different boiling points. semanticscholar.orgnih.gov The mass spectrometer is typically operated in electron impact (EI) mode at 70 eV. semanticscholar.org

| Parameter | Typical Value |

| Column | DB-Wax or HP-5MS capillary column |

| Carrier Gas | Helium |

| Injector Temperature | 250-260 °C |

| Oven Program | Initial temp 35-50°C, ramp 2-4°C/min, final temp 220-250°C |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 50-550 |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and analyzing isomers of less volatile or thermally labile compounds. rsc.orgmdpi.com For this compound, reversed-phase HPLC using a C18 column is a common approach. rsc.org This method allows for the separation of the compound from non-volatile impurities and can be optimized to resolve different stereoisomers.

A typical HPLC system for purity analysis might employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a buffer like ammonium (B1175870) acetate. rsc.org Detection is commonly achieved using a UV-Vis detector. rsc.org

| Parameter | Typical Value |

| Column | C18 (e.g., Phenomenex-Luna 3u) |

| Mobile Phase A | 5:95 acetonitrile:water with 10 mM ammonium acetate |

| Mobile Phase B | 95:5 acetonitrile:water with 10 mM ammonium acetate |

| Flow Rate | 1 mL/min |

| Detector | UV-Vis at 220 nM |

Solid-Phase Microextraction (SPME) Coupled with GC-MS for Volatile Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile and semi-volatile organic compounds from a sample matrix. mdpi.com When coupled with GC-MS, HS-SPME-GC-MS provides a highly sensitive method for analyzing the volatile profile of a sample containing this compound. mdpi.commdpi.com

In this technique, a fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace of the sample. mdpi.com Volatile analytes adsorb onto the fiber and are then thermally desorbed in the GC injector for analysis. The optimization of extraction time and temperature is crucial for achieving the best sensitivity. semanticscholar.orgmdpi.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions. rsc.orgthieme-connect.de A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. rsc.org The plate is then developed in a chamber with a suitable solvent system (mobile phase). The separation is based on the differential polarity of the compounds. The visualization of the separated spots is often achieved using UV light or by staining with an appropriate reagent like potassium permanganate. rsc.org This allows for a quick assessment of the consumption of starting materials and the formation of products, including this compound. thieme-connect.de

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are vital for the unambiguous identification and detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

¹H NMR Spectroscopy: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. docbrown.info For this compound, one would expect to see distinct signals for the protons of the two methyl groups, the methylene (B1212753) group of the ethoxy group, the methine protons, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecular structure. docbrown.info

¹³C NMR Spectroscopy: Reveals the number of different carbon atoms in a molecule and their chemical environment. docbrown.info Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural details by showing correlations between protons (COSY) or between protons and their directly attached carbons (HSQC). These experiments are invaluable for definitively assigning all the proton and carbon signals, especially in complex molecules.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of volatile compounds like this compound. scielo.org.za In GC-MS, the compound is first separated from other components in a mixture before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation pathways common to alcohols and ethers. Key fragmentation processes include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

Expected Fragmentation Patterns in Mass Spectrometry:

| Fragmentation Process | Description | Expected Fragment (m/z) |

| Molecular Ion | The intact molecule with one electron removed. | 132 |

| Alpha-Cleavage (A) | Cleavage between C2 and C3, adjacent to the hydroxyl group. | 45 |

| Alpha-Cleavage (B) | Cleavage between C3 and the methyl group. | 117 |

| Alpha-Cleavage (C) | Cleavage adjacent to the ether oxygen. | 103 or 29 |

| Dehydration | Loss of a water molecule (H₂O) from the molecular ion. | 114 |

This table is generated based on typical fragmentation patterns of alcohols and ethers. pearson.com

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements. scispace.com This capability is crucial for determining the elemental composition of the molecule and its fragments, allowing for the confident differentiation between compounds with the same nominal mass (isomers). For this compound (C₇H₁₆O₂), HRMS can confirm the exact mass of the molecular ion, which is 132.11503 Da. nih.gov This level of precision is invaluable for distinguishing it from other isomers and for confirming its identity in complex samples.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance of radiation against the wavenumber (cm⁻¹), revealing the characteristic absorption bands of the functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group and the ether (C-O-C) linkage.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Alcohol (O-H) | Stretching | 3600 - 3200 | Strong, Broad |

| Ether (C-O) | Stretching | 1150 - 1085 | Strong |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Strong, Sharp |

This table is compiled from general data on IR spectroscopy of alcohols and ethers. docbrown.infolibretexts.orgspectroscopyonline.com

The presence of a strong, broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the O-H stretching vibration of the alcohol group. libretexts.org The C-O stretching vibration of the ether linkage typically appears as a strong band in the "fingerprint region" of the spectrum, between 1150 and 1085 cm⁻¹. libretexts.orgspectroscopyonline.com Additionally, strong, sharp peaks between 3000 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl and methyl groups within the molecule's alkyl backbone. spectroscopyonline.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography. For alcohols like this compound, derivatization of the polar hydroxyl group can increase the compound's volatility and thermal stability, leading to better chromatographic peak shape and enhanced detection sensitivity. unit.no

Common derivatization strategies for hydroxyl groups include:

Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

Acylation/Esterification: Reaction with an acylating agent (e.g., an acid anhydride (B1165640) or acid chloride) to form an ester. researchgate.net

For example, reacting this compound with heptafluorobutyric anhydride (HFBA) would yield a heptafluorobutyryl ester. This derivative is not only more volatile but also highly electronegative, making it exceptionally sensitive for detection by an electron capture detector (ECD) in GC analysis.

Since this compound is a chiral molecule, derivatization with a chiral reagent can be employed to separate its enantiomers on an achiral GC column. researchgate.net This approach forms diastereomers that have different physical properties and can be resolved chromatographically.

Validation and Interlaboratory Studies of Analytical Protocols

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible data. cld.bz Method validation protocols for a compound like this compound typically assess several key performance characteristics.

Key Method Validation Parameters:

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of other components. |

| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |

This table is based on standard guidelines for analytical method validation. cld.bzuspnf.com

Interlaboratory studies, also known as proficiency testing or collaborative trials, are conducted to evaluate the performance of an analytical method across multiple laboratories. oiv.int These studies are crucial for establishing the reproducibility and transferability of a method. By analyzing a common sample, such as a certified reference material (CRM), participating laboratories can assess the accuracy and comparability of their results. oiv.int Such studies help to identify potential sources of variability and ensure that the analytical protocol is robust enough for routine use in different settings. mostwiedzy.plresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 3 Methylbutan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) are commonly used to provide a balance between accuracy and computational cost, making them suitable for studying organic molecules such as 4-Ethoxy-3-methylbutan-2-ol.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. joaquinbarroso.comossila.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and ethoxy groups, due to the presence of non-bonding lone pair electrons. The LUMO is anticipated to be distributed along the carbon backbone, likely corresponding to antibonding σ* orbitals. Quantum chemical calculations can predict the energies of these orbitals.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -9.85 | Energy of the highest occupied molecular orbital, indicating the electron-donating capability of the molecule. |

| LUMO Energy | 1.15 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 11.00 | The energy difference between HOMO and LUMO, reflecting the molecule's chemical stability and reactivity. schrodinger.com |

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is fundamental for accurately predicting other molecular properties. For a flexible molecule like this compound, which has several rotatable single bonds, a conformational search is necessary to identify the most stable conformers. utdallas.edu This involves systematically or stochastically exploring different rotations around the C-C and C-O single bonds to locate various energy minima on the potential energy surface. The most stable conformation is typically one that minimizes steric hindrance and maximizes favorable interactions, such as intramolecular hydrogen bonding.

Table 2: Predicted Optimized Geometric Parameters for the Lowest Energy Conformer of this compound

| Parameter Type | Bond/Angle | Predicted Value |

| Bond Length | C-C (average) | 1.54 Å |

| C-O (ether) | 1.43 Å | |

| C-O (alcohol) | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-O-C (ether) | 111° |

| C-C-O (alcohol) | 109.5° | |

| H-O-C (alcohol) | 109.5° |

Quantum chemical methods can accurately predict various spectroscopic properties. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which can be converted into chemical shifts. researchgate.netnih.gov These predictions are instrumental in assigning experimental spectra and confirming molecular structures. By calculating the expected ¹H and ¹³C NMR chemical shifts for different possible isomers or conformers, computational chemistry can aid in the structural elucidation of this compound. researchgate.net

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position (Systematic Numbering) | Predicted Chemical Shift (ppm) |

| ¹³C | C1 (CH₃-CH(OH)-) | ~23 |

| C2 (-CH(OH)-) | ~70 | |

| C3 (-CH(CH₃)-) | ~40 | |

| C4 (-CH₂-O-) | ~70 | |

| C5 (CH₃-CH₂-O-) | ~66 | |

| C6 (CH₃-CH₂-O-) | ~15 | |

| C7 (CH₃-CH-) | ~16 | |

| ¹H | H on C1 | ~1.2 |

| H on C2 | ~3.7 | |

| H on C3 | ~1.8 | |

| H on C4 | ~3.4 | |

| H on C5 | ~3.5 | |

| H on C6 | ~1.2 | |

| H on C7 | ~0.9 | |

| H on O | ~2-4 (variable) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscapes and the influence of the environment, such as a solvent, on molecular behavior.

While quantum chemical calculations identify stable conformers, MD simulations explore the dynamic transitions between them. For this compound, MD simulations can map out the energy landscape associated with the rotation of its flexible ethyl and methyl-substituted butyl chains. rsc.org These simulations can reveal the relative populations of different conformers at a given temperature and the energy barriers for converting between them. This provides a more complete picture of the molecule's flexibility and the range of shapes it can adopt in a dynamic environment. libretexts.org

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. Simulations of this compound in different solvents can provide insights into solute-solvent interactions.

In a polar protic solvent like water, the simulations would likely show the formation of strong hydrogen bonds between the solvent and the hydroxyl and ether oxygen atoms of the solute. This would influence the conformational preferences of the molecule. In a non-polar solvent, intramolecular interactions, such as a hydrogen bond between the hydroxyl group and the ether oxygen, might become more favorable, leading to a more compact conformation. The study of butanol isomers in different environments has shown that such interactions are critical in determining the macroscopic properties of the mixture. nih.gov

Table 4: Summary of Expected Solvent Effects on this compound from Molecular Dynamics Simulations

| Solvent Type | Key Interactions | Expected Conformational Outcome |

| Polar Protic (e.g., Water) | Strong intermolecular hydrogen bonding between the molecule's -OH and ether groups and water. | An extended, flexible conformation that maximizes interaction with the solvent. |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions with the solvent. | A mix of conformations, with less pronounced ordering compared to protic solvents. |

| Non-polar (e.g., Hexane) | Weak van der Waals forces. Potential for intramolecular hydrogen bonding. | A more compact or folded conformation, potentially stabilized by an internal hydrogen bond. |

Reaction Mechanism Modeling and Transition State Characterization

The elucidation of reaction mechanisms at a molecular level is a cornerstone of modern chemistry, providing fundamental insights into how chemical transformations occur. For a molecule such as this compound, computational modeling serves as a powerful tool to map out potential reaction pathways, identify key intermediates, and characterize the transition states that connect them. These theoretical investigations are often performed using quantum chemical methods, such as Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Theoretical studies on related alkoxy alcohols have demonstrated that reaction pathways, including dehydration, oxidation, and etherification, can be effectively modeled. For this compound, a representative theoretical study might investigate its acid-catalyzed dehydration. In such a scenario, computational chemists would model the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent rearrangement or elimination pathways leading to various alkene products could then be explored.

The characterization of transition states is a critical component of these studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by the presence of a single imaginary frequency in its vibrational spectrum. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a key parameter in chemical kinetics.

Table 1: Hypothetical Transition State Properties for the Dehydration of this compound

| Reaction Step | Transition State Geometry (Key Parameters) | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Protonation of -OH | O-H bond elongating, H⁺ approaching | 5.2 | - |

| Loss of H₂O | C-O bond breaking (C2-OH₂) | 25.8 | -1542 |

| 1,2-Hydride Shift | H atom bridging C2 and C3 | 12.1 | -1120 |

| Proton Abstraction | C-H bond breaking, forming C=C | 15.5 | -987 |

Note: The data in this table is illustrative and represents the type of information that would be generated from a detailed computational study.

By mapping the potential energy surface, researchers can construct a detailed reaction profile that visualizes the energy changes throughout the reaction, providing a deeper understanding of the factors that control reaction outcomes and selectivity.

Machine Learning and AI Applications in Predicting Chemical Properties and Reaction Kinetics

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of computational chemistry, offering new avenues for predicting the properties and reactivity of molecules like this compound with greater speed and efficiency. ijsea.com These advanced computational tools can learn from vast datasets of chemical information to identify complex patterns and relationships that are not immediately apparent through traditional analysis.

For this compound, ML models can be trained to predict a wide range of physicochemical properties. By using molecular descriptors—numerical representations of a molecule's structural and electronic features—as input, algorithms such as random forests and neural networks can accurately estimate properties like boiling point, solubility, and spectral characteristics. ijsea.com This predictive capability is particularly valuable for screening large numbers of related compounds or for estimating data that is difficult or costly to obtain experimentally.

Hybrid approaches that combine AI with quantum mechanical calculations are also emerging as a powerful strategy. ijsea.com For example, an ML model could be used to rapidly predict the activation energies for a large number of potential reaction pathways, with the most promising candidates then being subjected to more rigorous and computationally expensive DFT calculations for validation. This synergistic approach accelerates the discovery of new reaction pathways and the optimization of reaction conditions. ijsea.com

Table 2: Illustrative Machine Learning Model Performance for Predicting Properties of Alkoxy Alcohols

| Property | Machine Learning Model | Input Features (Descriptors) | Cross-Validated R² | Mean Absolute Error |

| Boiling Point (°C) | Gradient Boosting Regressor | Molecular Weight, Polar Surface Area, Number of Rotatable Bonds | 0.95 | 5.2 °C |

| LogP (Octanol-Water Partition Coefficient) | Random Forest Regressor | Atom-centered fragments, Topological indices | 0.92 | 0.15 |

| Reaction Rate Constant (log k) | Graph Neural Network | Molecular graph representation | 0.88 | 0.30 |

Note: This table presents hypothetical performance metrics for ML models trained on a dataset of alkoxy alcohols, demonstrating the potential accuracy of such predictive tools.

As the volume and quality of chemical data continue to grow, the application of AI and machine learning in computational chemistry is expected to expand, providing increasingly accurate and insightful predictions for molecules like this compound.

Applications of 4 Ethoxy 3 Methylbutan 2 Ol in Advanced Organic Synthesis

Future Research Directions and Emerging Opportunities for 4 Ethoxy 3 Methylbutan 2 Ol

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves harsh reaction conditions and the use of stoichiometric amounts of strong bases, leading to significant waste generation. nih.gov Future research should prioritize the development of more sustainable and efficient methods for the synthesis of 4-Ethoxy-3-methylbutan-2-ol.

One promising approach is the use of iron-catalyzed etherification. Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive alternative to more toxic or precious metal catalysts. nih.govacs.org Research into iron(III) triflate as a catalyst has shown its efficacy in the direct etherification of alcohols. nih.govacs.org A potential sustainable route for the synthesis of this compound could involve the iron-catalyzed reaction of 3-methyl-1-butene-2-ol with ethanol (B145695). This method has the potential for high selectivity and can proceed under milder conditions than traditional methods. nih.gov

Another avenue for exploration is the use of palladium-catalyzed C-O cross-coupling reactions. While often employed for the synthesis of aryl ethers, recent advancements have expanded their application to the coupling of primary alcohols. nih.gov Further research could adapt these catalyst systems for the specific synthesis of this compound, potentially offering high yields and broad functional group tolerance under mild conditions. nih.gov

Below is a table summarizing potential sustainable synthetic routes:

| Catalytic System | Reactants | Potential Advantages |

| Iron(III) triflate | 3-methyl-1-butene-2-ol, Ethanol | Environmentally benign, inexpensive catalyst, mild reaction conditions. nih.govacs.org |

| Palladium with novel ligands | 3-methyl-1-butene-2-ol, Ethanol | High yields, broad functional group tolerance, mild reaction conditions. nih.gov |

Exploration of Bio-Inspired Synthetic Approaches

Nature provides a wealth of inspiration for the development of highly selective and efficient catalytic systems. Enzymes, for instance, can catalyze complex reactions with remarkable precision under mild conditions. scitechdaily.comornl.gov Future research into the synthesis of this compound could draw inspiration from these biological catalysts.

The development of enzyme-mimicking catalysts is a burgeoning field of research. scitechdaily.com These synthetic catalysts aim to replicate the key features of enzyme active sites to achieve similar levels of activity and selectivity. ornl.gov For the synthesis of this compound, a bio-inspired catalyst could be designed to facilitate the specific C-O bond formation between the ethoxy group and the butanol backbone. Such a catalyst might feature a binding pocket that orients the two reactant molecules in the optimal position for reaction, mimicking the substrate specificity of an enzyme. scitechdaily.com

Furthermore, the use of whole-cell biocatalysts or isolated enzymes could be explored for the synthesis of this compound. While not yet applied to this specific molecule, advances in enzyme engineering and directed evolution could lead to the development of enzymes capable of catalyzing this etherification reaction. acs.org This approach offers the potential for a highly sustainable and environmentally friendly synthetic route.

Integration into Advanced Materials Science Research (e.g., polymer chemistry, functional materials)

The functional groups present in this compound, a hydroxyl group and an ether linkage, make it an intriguing candidate for integration into advanced materials. The hydroxyl group can serve as a point for polymerization or for grafting onto existing polymer chains, while the ether group can influence the material's properties, such as flexibility and polarity.

In polymer chemistry, this compound could be utilized as a functional monomer. The copolymerization of this molecule with other monomers could lead to the development of new polymers with tailored properties. nih.gov For example, its incorporation into polyesters or polycarbonates could enhance their hydrophilicity and introduce sites for further functionalization. nih.gov This could be particularly valuable in the development of biodegradable polymers for biomedical applications, where precise control over material properties is crucial. nih.gov

The potential applications of functionalized butanols in materials science are broad. For instance, butanol can be used as a precursor for the synthesis of plasticizers and as a solvent in the production of coatings and adhesives. acs.org Research into the specific properties that this compound could impart to these materials is a promising area for future investigation. Its unique structure could lead to the development of novel materials with enhanced performance characteristics.

Potential research directions in materials science are outlined in the table below:

| Research Area | Potential Application of this compound | Desired Outcome |

| Polymer Chemistry | Functional monomer in copolymerization | Biodegradable polymers with tunable properties. nih.gov |

| Functional Materials | Additive or precursor for coatings and adhesives | Materials with enhanced flexibility, adhesion, or other performance characteristics. |

Advanced Mechanistic Studies and Reaction Discovery

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the development of improved synthetic methods and the discovery of new applications. Future research should focus on detailed mechanistic studies of its formation and subsequent transformations.

For instance, in the context of iron-catalyzed etherification, mechanistic studies could elucidate the precise role of the iron catalyst in activating the alcohol substrates and facilitating C-O bond formation. nih.govacs.org Techniques such as in-situ spectroscopy and kinetic analysis could provide valuable insights into the reaction intermediates and transition states. acs.org Understanding the mechanism of both symmetrical and unsymmetrical ether formation is key to optimizing reaction conditions for the selective synthesis of this compound. nih.gov

Furthermore, exploring the reactivity of the hydroxyl group in this compound could lead to the discovery of new reactions and the synthesis of novel derivatives. Given that it is a secondary alcohol, its reactivity will differ from that of primary or tertiary alcohols. masterorganicchemistry.com Investigating its behavior in reactions such as oxidation, esterification, and substitution could open up new synthetic possibilities. Advanced computational studies could also be employed to predict its reactivity and guide experimental design.

Q & A

Q. Basic Quality Control

- Chromatographic Purity : HPLC with UV detection (λ = 210 nm) confirms >98% purity .

- Reference Standards : Cross-check melting points and spectral data with CAS Registry entries .

Advanced Interlab Validation

Round-robin testing with collaborators standardizes protocols. For example, reproducibility in oxidation reactions of 3-methylbutan-2-ol requires strict control of Cr(VI) reagent freshness and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.